6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
6-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-3-2-4(8(13)14)5-6(9-3)10-11-7(5)12/h2H,1H3,(H,13,14)(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXOAESAQCCXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)NNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolopyridine ring system . The reaction conditions generally include heating the reactants in an appropriate solvent, such as acetic acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides, esters, and other substituted products.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. A study demonstrated that compounds related to 6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .
Antimicrobial Properties
Another application of this compound lies in its antimicrobial activity. Several studies have reported that pyrazolo[3,4-b]pyridine derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential for development as therapeutic agents in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-b]pyridines have been explored in various research contexts. Compounds similar to this compound have shown efficacy in reducing inflammation markers in animal models .
Herbicidal Activity
Research has identified that certain derivatives of pyrazolo[3,4-b]pyridines can act as herbicides by inhibiting specific enzymes involved in plant growth. This application is particularly relevant for developing environmentally friendly agricultural chemicals that target weeds without harming crops .
Plant Growth Regulators
Additionally, these compounds are being investigated as potential plant growth regulators. Their ability to modulate plant physiological processes can lead to increased yield and improved resistance to environmental stressors .
Synthesis of Functional Materials
The unique structural properties of pyrazolo[3,4-b]pyridines enable their use in synthesizing functional materials such as polymers and nanocomposites. These materials can exhibit enhanced electrical and thermal properties suitable for various industrial applications .
Photovoltaic Applications
Recent studies suggest that derivatives of this compound may be incorporated into photovoltaic devices due to their favorable electronic properties. This could lead to advancements in solar energy technology by improving the efficiency of energy conversion processes .
Table 1: Summary of Biological Activities
Table 2: Agricultural Applications
Mechanism of Action
The mechanism of action of 6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and oxo groups, along with the carboxylic acid functionality, allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
6-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H7N3O3
- Molecular Weight : 193.16 g/mol
- CAS Number : 91983-61-8
Research indicates that this compound exhibits various biological activities:
- PPAR Agonism : This compound acts as an agonist for the human peroxisome proliferator-activated receptor alpha (hPPARα). Studies have shown that derivatives of this compound can significantly reduce plasma triglyceride levels in hypertriglyceridemic models, comparable to established drugs like fenofibrate .
- Anticancer Properties : The compound has shown promise in inhibiting tumor growth. It has been evaluated against multiple cancer cell lines, demonstrating potent antiproliferative activity. Notably, it selectively affects tumor cells without harming normal cells .
- Enzyme Inhibition : Compounds within the pyrazolo[3,4-b]pyridine class have been reported to inhibit critical enzymes such as phosphodiesterase and cyclin-dependent kinases (CDKs). For instance, certain derivatives have shown IC50 values of 0.36 µM against CDK2, indicating high potency .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components. Key findings from SAR studies include:
- Substituent Effects : The steric bulk and positioning of substituents on the pyrazolo ring significantly impact agonistic activity at PPARα. Variations in the hydrophobic tail and acidic head group also modulate effectiveness .
- Antiproliferative Activity : The presence of specific functional groups at positions 5 and/or 7 on the pyrazolo ring enhances anticancer efficacy. The most effective analogs demonstrated low micromolar activity against various cancer cell lines .
Case Studies
- In Vivo Studies : In a study involving a high-fructose-fed rat model, a derivative of this compound effectively reduced elevated triglyceride levels, showcasing its potential for managing dyslipidemia .
- Cancer Treatment Models : In vivo evaluations in breast cancer mouse models revealed that certain derivatives could inhibit tumor growth effectively while displaying no systemic toxicity. These compounds selectively targeted tumors without compromising the immune system .
Summary of Findings
The biological activity of this compound highlights its potential as a therapeutic agent:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
